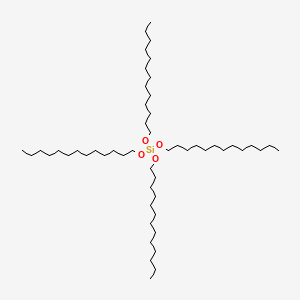
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a brominated anthracene core, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds.
Applications De Recherche Scientifique
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- involves its interaction with specific molecular targets and pathways. The brominated anthracene core can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl-
- Benzamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Uniqueness
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- is unique due to the presence of the cyano group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
141399-59-9 |
|---|---|
Formule moléculaire |
C18H11BrN2O3 |
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
N-(4-bromo-9,10-dioxoanthracen-1-yl)-2-cyano-N-methylacetamide |
InChI |
InChI=1S/C18H11BrN2O3/c1-21(14(22)8-9-20)13-7-6-12(19)15-16(13)18(24)11-5-3-2-4-10(11)17(15)23/h2-7H,8H2,1H3 |
Clé InChI |
IXMSAEUVILDDHT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


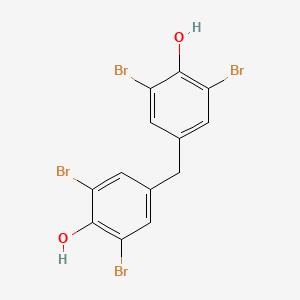
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)
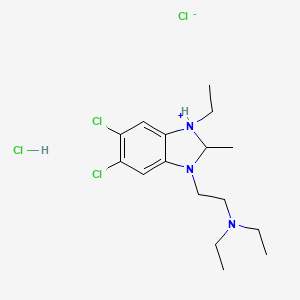
![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)
![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)
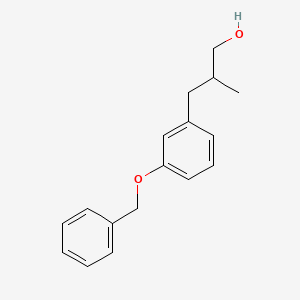

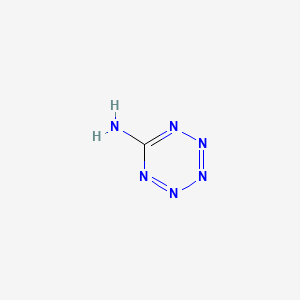
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)
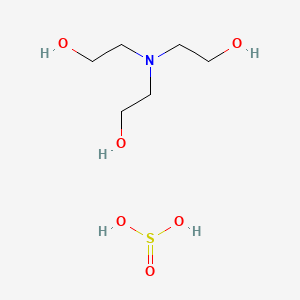


![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
